physicochemical properties of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
physicochemical properties of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, with its most notable member, Allopurinol, being a frontline therapy for hyperuricemia and gout. The introduction of a trifluoromethyl group at the 6-position is a strategic modification intended to modulate the physicochemical and, consequently, the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide provides a comprehensive overview of the core , offering both theoretical insights and detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this important heterocyclic compound.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core and Trifluoromethyl Substitution
The 1H-pyrazolo[3,4-d]pyrimidin-4-ol ring system is an analogue of hypoxanthine, which allows it to act as an inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) leverages this mechanism to reduce the production of uric acid in the body.[1][2]
The substitution of a trifluoromethyl (-CF3) group is a common and highly effective strategy in medicinal chemistry. The -CF3 group is strongly electron-withdrawing and highly lipophilic. Its introduction can significantly impact a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.
-
Lipophilicity: This can enhance membrane permeability and oral absorption.
-
Acidity (pKa): The inductive effect of the -CF3 group can lower the pKa of nearby acidic protons, influencing the ionization state of the molecule at physiological pH.
-
Binding Interactions: The -CF3 group can participate in non-canonical hydrogen bonds and other favorable interactions with protein targets.
Understanding the precise is therefore critical for its development as a potential therapeutic agent.
Core Physicochemical Properties: A Comparative Analysis
While specific experimental data for 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not extensively available in public literature, we can predict its properties in relation to its well-characterized parent compound, Allopurinol.
| Property | 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Predicted) | Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) (Experimental) | Rationale for Prediction |
| Molecular Formula | C6H3F3N4O | C5H4N4O | Addition of a trifluoromethyl group and removal of a hydrogen. |
| Molecular Weight | 204.11 g/mol | 136.11 g/mol [3][4] | Calculated based on the molecular formula. |
| Melting Point (°C) | Likely higher than Allopurinol | >350 °C[3] | The strong C-F bonds and potential for altered crystal packing could influence the melting point. |
| Aqueous Solubility | Lower than Allopurinol | 0.35 mg/mL at 25 °C[3] | The lipophilic -CF3 group is expected to decrease solubility in aqueous media. |
| logP (Lipophilicity) | Higher than Allopurinol | -0.7 to -1.8[3] | The -CF3 group significantly increases lipophilicity. |
| pKa | Lower than Allopurinol | 9.36[3] | The strong electron-withdrawing nature of the -CF3 group will increase the acidity of the N-H protons. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key .
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. Two common methods for its determination are kinetic and thermodynamic solubility assays.[2][5]
3.1.1. Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[1][5][6][7]
-
Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. The formation of a precipitate is monitored over a short period.
-
Protocol:
-
Prepare a 10 mM stock solution of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in 100% DMSO.
-
Dispense 2 µL of the DMSO stock into the wells of a 96-well microtiter plate.
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Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer. Alternatively, filter the samples and measure the concentration of the dissolved compound in the filtrate using HPLC-UV.
-
The kinetic solubility is the highest concentration at which no precipitate is observed.
-
3.1.2. Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound once it has reached equilibrium in a saturated solution and is considered the "gold standard".[8][9][10][11]
-
Principle: An excess of the solid compound is equilibrated with the aqueous buffer until the concentration of the dissolved compound is constant.
-
Protocol:
-
Add an excess amount of solid 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an aqueous and a lipid phase, typically water and octan-1-ol.[12]
3.2.1. Shake-Flask Method for logP Determination
This is the traditional and most reliable method for measuring logP.[13][14][15][16]
-
Principle: The compound is dissolved in a mixture of octan-1-ol and water. After equilibration, the concentration of the compound in each phase is measured.
-
Protocol:
-
Prepare a stock solution of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in octan-1-ol.
-
Add a known volume of this stock solution to a vial containing a known volume of water.
-
Seal the vial and shake vigorously for several hours to ensure thorough mixing and equilibration.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the octan-1-ol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using HPLC-UV.
-
Calculate the logP using the formula: logP = log10([concentration in octanol] / [concentration in water]).
-
Determination of Acidity Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a drug molecule with acidic or basic functional groups, the pKa determines its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.
3.3.1. Potentiometric Titration for pKa Determination
This is a highly accurate method for determining pKa values.[17][18][19][20][21]
-
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized.
-
Protocol:
-
Dissolve an accurately weighed amount of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in a known volume of water or a water/co-solvent mixture.
-
Place the solution in a thermostatted vessel and insert a calibrated pH electrode.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
3.3.2. UV-Spectrophotometric Method for pKa Determination
This method is suitable for compounds that have a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[22][23][24][25][26]
-
Principle: The UV-Vis absorbance of the compound is measured in a series of buffers with different pH values. The pKa is determined from the sigmoidal plot of absorbance versus pH.
-
Protocol:
-
Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.
-
Prepare a stock solution of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in a suitable solvent (e.g., methanol or DMSO).
-
Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
Measure the UV-Vis spectrum of each solution.
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
-
Fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.
-
Spectral Characterization
-
¹H NMR: Signals corresponding to the protons on the pyrazolo and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: Resonances for each of the six carbon atoms, including the characteristic signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
FT-IR: Characteristic peaks for N-H and O-H stretching, C=O stretching, and C-F stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.
Conclusion
6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a molecule of significant interest due to its structural similarity to Allopurinol and the presence of the strategically important trifluoromethyl group. While a complete experimental dataset of its physicochemical properties is not yet in the public domain, this guide provides the theoretical framework and detailed experimental protocols necessary for its comprehensive characterization. The methodologies outlined herein are robust, well-validated, and essential for any research and development program focused on this promising compound. By understanding and experimentally determining its solubility, lipophilicity, and pKa, researchers can gain crucial insights into its potential as a drug candidate and pave the way for its further development.
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